![molecular formula C8H9FO2 B15308934 5-Fluoro-2-methoxy-4-methylphenol](/img/structure/B15308934.png)
5-Fluoro-2-methoxy-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-methoxy-4-methylphenol: is an organic compound with the molecular formula C8H9FO2 . It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with fluorine, methoxy, and methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methoxy-4-methylphenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 5-fluoro-2-methoxyphenol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes. These processes often start with readily available raw materials and involve several purification steps to achieve the desired purity. The specific details of industrial production methods are proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoro-2-methoxy-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: Nucleophilic aromatic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Fluoro-2-methoxy-4-methylphenol is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, the compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-methoxy-4-methylphenol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the presence of functional groups. The methoxy and fluorine substituents play a crucial role in modulating the compound’s reactivity and binding affinity to target proteins .
Vergleich Mit ähnlichen Verbindungen
- 4-Fluoro-2-methoxy-3-methylphenol
- 4-Fluoro-2-methylphenol
- 2-Methoxy-4-methylphenol
Comparison: Compared to its similar compounds, 5-Fluoro-2-methoxy-4-methylphenol is unique due to the specific positioning of the fluorine, methoxy, and methyl groups on the benzene ringFor instance, the presence of the fluorine atom enhances the compound’s stability and resistance to metabolic degradation, making it more suitable for certain industrial and medicinal applications .
Eigenschaften
Molekularformel |
C8H9FO2 |
---|---|
Molekulargewicht |
156.15 g/mol |
IUPAC-Name |
5-fluoro-2-methoxy-4-methylphenol |
InChI |
InChI=1S/C8H9FO2/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4,10H,1-2H3 |
InChI-Schlüssel |
OPJUVCBCQADEDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1F)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.